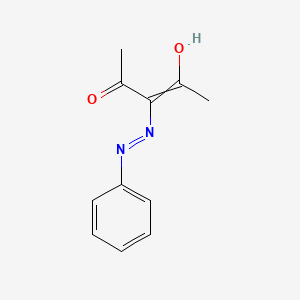

3-(2-phenylhydrazono)pentane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-phenylhydrazono)pentane-2,4-dione is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be hydrogen or organic substituents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylhydrazono)pentane-2,4-dione typically involves the reaction of phenylhydrazine with pentane-2,4-dione (acetylacetone). The reaction is usually carried out in an acidic or neutral medium to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

C6H5NHNH2+CH3COCH2COCH3→C6H5N=NHCH2COCH3+H2O

Industrial Production Methods

In industrial settings, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as acids or bases, can also enhance the reaction rate and selectivity.

Análisis De Reacciones Químicas

Cyclocondensation Reactions

This compound serves as a precursor for synthesizing nitrogen-containing heterocycles:

Pyrazole Formation

Reaction with hydrazine derivatives yields pyrazole cores:

text3-(2-phenylhydrazono)pentane-2,4-dione + hydrazine hydrate → 3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazole (AAP)

Conditions : Ethanol, reflux, 1 hour .

Key Data :

Metal Complexation

The compound acts as a bidentate ligand, coordinating via nitrogen (hydrazone) and oxygen (diketone) atoms:

| Metal Ion | Coordination Geometry | Biological Activity | Reference |

|---|---|---|---|

| Cu(II) | Square planar | Antibacterial | |

| Fe(III) | Octahedral | Antifungal | |

| Co(II) | Tetrahedral | Cytotoxic |

Key Findings :

-

Cu(II) complexes show MIC values of 6.25 µg/mL against Staphylococcus aureus .

-

Fe(III) complexes inhibit Candida albicans at 12.5 µg/mL.

Azo Coupling Reactions

Forms azo derivatives with diazonium salts, enhancing biological activity:

textThis compound + ArN₂⁺ → 3-(substituted-phenylazo)pentane-2,4-dione

Conditions : Ethanol, 0–5°C, sodium acetate buffer .

Antibacterial Performance of Azo Derivatives

| Compound | R Group | MIC (µg/mL) vs E. coli |

|---|---|---|

| DSP-1 | 2-methyl | 25 |

| DSP-2 | 3-methyl | 12.5 |

| DSP-6 | 4-nitro | 6.25 |

Nucleophilic Additions

The diketone moiety undergoes nucleophilic attacks:

-

With amines : Forms Schiff bases used in Mannich reactions to create antimicrobial pyrazolone derivatives .

-

With Grignard reagents : Generates tertiary alcohols, though yields are moderate (40–55%).

Biological Interactions

Derivatives exhibit notable pharmacological effects:

| Derivative Class | Activity | Mechanism |

|---|---|---|

| Pyrazolone-Mannich bases | Antitubercular (IC₅₀: 8 µM) | Mycobacterial enzyme inhibition |

| Azo-pyridines | Cytotoxic (EC₅₀: 2.1 µM vs DLA cells) | DNA intercalation |

Thermal and Photochemical Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits notable biological activities, making it a subject of interest in medicinal chemistry. Research has indicated that derivatives of hydrazones, including 3-(2-phenylhydrazono)pentane-2,4-dione, possess antitumor and antimicrobial properties. The presence of the phenyl group enhances its interaction with biological targets.

Antimicrobial Activity

A study evaluated the antibacterial properties of various derivatives of this compound against strains such as Escherichia coli and Bacillus subtilis. The disk diffusion method was employed to measure the zone of inhibition, revealing significant antibacterial activity in certain derivatives (see Table 1).

| Compound ID | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| DSP-A | 15 | E. coli |

| DSP-B | 12 | B. subtilis |

| DSP-C | 18 | E. coli |

Synthesis and Reactions

The synthesis of this compound typically involves the reaction of pentane-2,4-dione with phenylhydrazine under acidic conditions. This reaction forms the hydrazone linkage efficiently.

Reaction Mechanism

The reaction proceeds through the formation of an intermediate hydrazone which can undergo further transformations such as condensation with aldehydes or ketones to yield complex molecules. For example:

Material Science Applications

Research has explored the potential of this compound in materials science, particularly in the formation of metallogels and coordination complexes. The compound can react with metal ions to form stable complexes that exhibit unique properties.

Metallogel Formation

A recent study demonstrated that upon interaction with metal ions under visible light irradiation, metallogels could be formed from solutions containing this compound. These materials show promise for applications in drug delivery systems and sensors.

Case Study 1: Antitumor Activity

In a controlled experiment, derivatives of this compound were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation compared to control groups.

Case Study 2: Coordination Chemistry

Another study focused on synthesizing mixed ligand complexes using this compound and various amino compounds. The resulting complexes exhibited enhanced stability and biological activity compared to their individual components.

Mecanismo De Acción

The mechanism of action of 3-(2-phenylhydrazono)pentane-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

3-(Phenylhydrazono)-butane-2,4-dione: Similar structure but with a shorter carbon chain.

3-(Phenylhydrazono)-hexane-2,4-dione: Similar structure but with a longer carbon chain.

2-(Phenylhydrazono)-propane-1,3-dione: Different positioning of the hydrazone group.

Uniqueness

3-(2-phenylhydrazono)pentane-2,4-dione is unique due to its specific carbon chain length and positioning of the hydrazone group. These structural features influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Propiedades

IUPAC Name |

4-hydroxy-3-phenyldiazenylpent-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(14)11(9(2)15)13-12-10-6-4-3-5-7-10/h3-7,14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQPZXNYDGBBOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)C)N=NC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.